molecular formula C14H19NO2 B1429721 tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate CAS No. 1395492-98-4

tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Cat. No. B1429721
M. Wt: 233.31 g/mol
InChI Key: CDXNIYSYQPAXPX-UHFFFAOYSA-N
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Description

Tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is a chemical compound . It contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . The molecular formula is C14H19NO2.


Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines has been reported using a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent waste .


Molecular Structure Analysis

The molecular structure of Tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate includes 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .

Scientific Research Applications

Application 1: Photooxidation

  • Methods of Application: The photo-oxidation was confirmed by a 1H-NMR study in CDCl3 with exposure to ambient conditions (light and oxygen), without any additional reactants or catalysts .
  • Results or Outcomes: The reactions produce 2-(tert-butyl)-4a-hydroperoxy-3-methyl-2,4a,5,6,7,8-hexahydroquinazolin-4(3H)-one quantitatively during diffusion crystallization .

Application 2: Synthesis of Biologically Active Compounds

  • Summary of the Application: tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, another similar compound, is synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application: The synthesis involves several steps, starting from commercially available 4-bromo-1H-indole and using simple reagents .
  • Results or Outcomes: The newly synthesized compounds were characterized by spectral data .

Application 3: Synthesis of Highly Substituted Tetrahydroquinolines

  • Summary of the Application: Highly substituted tetrahydroquinolines are synthesized using ethyl cyanoacetate via aza-Michael–Michael addition . Tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
  • Methods of Application: The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
  • Results or Outcomes: The method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

Application 4: Synthesis of Biologically Active Compounds

  • Summary of the Application: tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate is synthesized as a potential precursor to biologically active natural products .
  • Methods of Application: The synthesis involves several steps, starting from commercially available 4-bromo-1H-indole and using simple reagents .
  • Results or Outcomes: The newly synthesized compounds were characterized by spectral data .

Application 5: Inhibitor of Cyclin-Dependent Kinases

  • Summary of the Application: tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-yl)methyl)-2H-pyran-2-yl)piperazine-1-carboxylate is a protected Palbociclib, an experimental drug for the treatment of breast cancer being developed by Pfizer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 .
  • Methods of Application: The synthesis involves several steps, starting from commercially available 4-bromo-1H-indole and using simple reagents .
  • Results or Outcomes: The newly synthesized compounds were characterized by spectral data .

Application 6: Stereoselective Synthesis

  • Summary of the Application: The compound tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is synthesized using directed evolution of carbonyl reductase from Rhodosporidium toruloides .
  • Methods of Application: The synthesis involves several steps, starting from commercially available 4-bromo-1H-indole and using simple reagents .
  • Results or Outcomes: The newly synthesized compounds were characterized by spectral data .

Application 7: Synthesis of Pyrazolo[4,3-b]pyridine-6

  • Summary of the Application: The compound methyl(ethyl) pyrazolo[4,3-b]pyridine-6 is synthesized as a potential precursor to biologically active natural products .
  • Methods of Application: The synthesis involves several steps, starting from commercially available 4-bromo-1H-indole and using simple reagents .
  • Results or Outcomes: The newly synthesized compounds were characterized by spectral data .

properties

IUPAC Name

tert-butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-4-6-10-7-5-9-15-12(10)11/h5,7,9,11H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXNIYSYQPAXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856742
Record name tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

CAS RN

1395492-98-4
Record name 8-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395492-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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